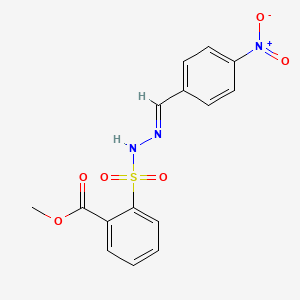
2-(Aminosulfanyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminosulfanyl)ethan-1-amine is an organic compound characterized by the presence of both an amine group and a thiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminosulfanyl)ethan-1-amine typically involves the reaction of ethyleneimine with hydrogen sulfide under controlled conditions. This reaction results in the formation of the desired compound through nucleophilic substitution, where the amine group replaces a hydrogen atom on the ethyleneimine .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminosulfanyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler amines or thiols.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Simpler amines, thiols.
Substitution: Various alkylated or acylated amines.
Wissenschaftliche Forschungsanwendungen
2-(Aminosulfanyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Wirkmechanismus
The mechanism by which 2-(Aminosulfanyl)ethan-1-amine exerts its effects involves interactions with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the thiol group can participate in redox reactions and form covalent bonds with proteins and enzymes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanolamine: Contains an amine and a hydroxyl group, used in similar applications but lacks the thiol group.
Cysteamine: Contains both an amine and a thiol group, similar in structure but with different reactivity and applications.
Thiourea: Contains a thiol group and a urea moiety, used in different industrial applications.
Uniqueness
2-(Aminosulfanyl)ethan-1-amine is unique due to the presence of both an amine and a thiol group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
144678-17-1 |
|---|---|
Molekularformel |
C2H8N2S |
Molekulargewicht |
92.17 g/mol |
IUPAC-Name |
S-(2-aminoethyl)thiohydroxylamine |
InChI |
InChI=1S/C2H8N2S/c3-1-2-5-4/h1-4H2 |
InChI-Schlüssel |
RQDPZXSSYKLDPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



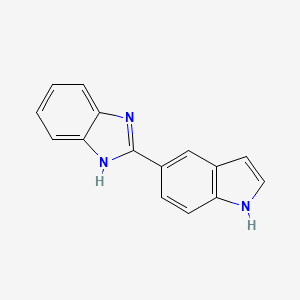


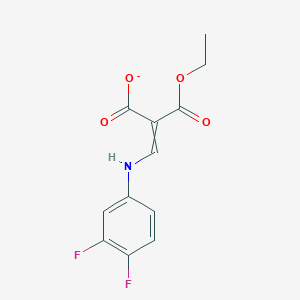
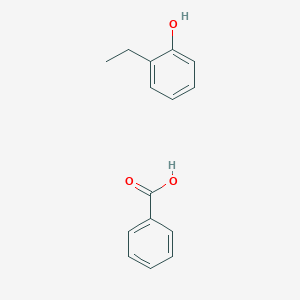
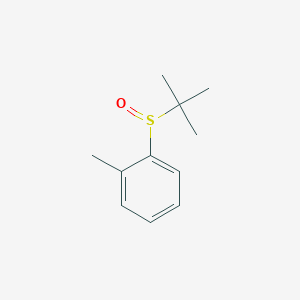
![4,4'-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol)](/img/structure/B12554839.png)
![1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide](/img/structure/B12554846.png)
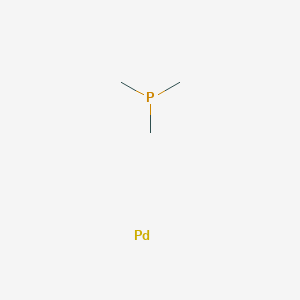

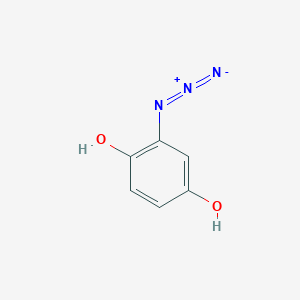
![2,3-Dibenzylidenebicyclo[2.2.1]heptane](/img/structure/B12554877.png)
